molecular formula C16H16N4OS B6625263 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide

2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide

Cat. No.: B6625263
M. Wt: 312.4 g/mol
InChI Key: QLXVZAVUSKVKCQ-UHFFFAOYSA-N
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Description

2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide is a compound that belongs to the class of cyanopyridines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a cyanopyridine moiety, a methylamino group, and a methylsulfanylphenyl group, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20(13-8-7-12(9-17)18-10-13)11-16(21)19-14-5-3-4-6-15(14)22-2/h3-8,10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXVZAVUSKVKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1SC)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide can be achieved through various methods. One common approach involves the reaction of 6-cyanopyridine-3-carbaldehyde with methylamine to form the intermediate 6-cyanopyridin-3-yl-methylamine. This intermediate is then reacted with 2-methylsulfanylphenylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide is unique due to the presence of the methylsulfanylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyanopyridine derivatives and contributes to its specific applications and activities .

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